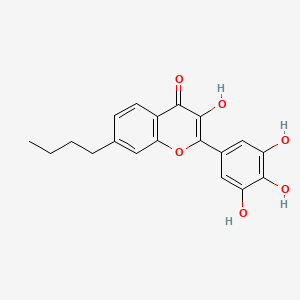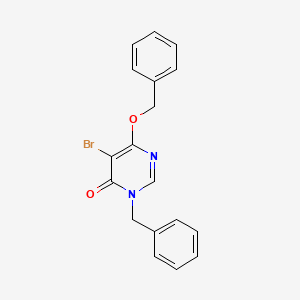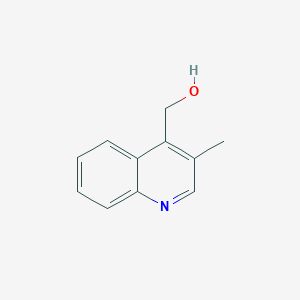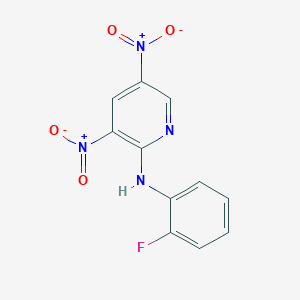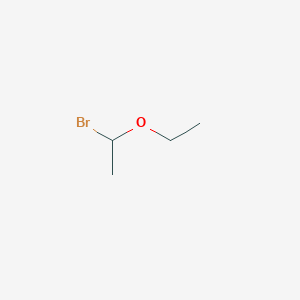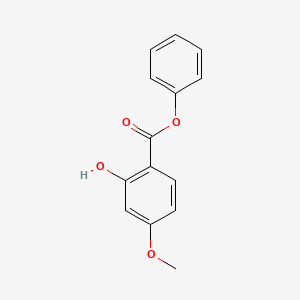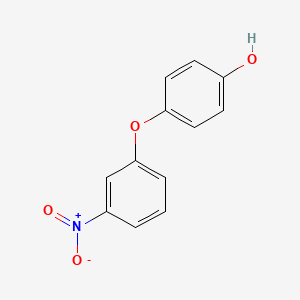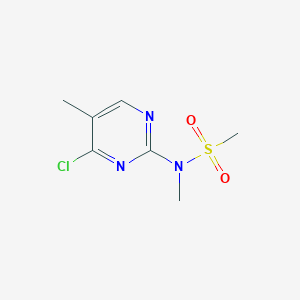![molecular formula C12H14ClN3O2 B8683254 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B8683254.png)
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate
Descripción general
Descripción
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C10H10ClN3O2. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate typically involves the reaction of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine with pivaloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in various biological assays.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Uniqueness
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate is unique due to the presence of the pivalate ester group, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14ClN3O2 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
(4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-8(18-11(17)12(2,3)4)5-16-9(7)10(13)14-6-15-16/h5-6H,1-4H3 |
Clave InChI |
UNTXLACJAGMQMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=NN2C=C1OC(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
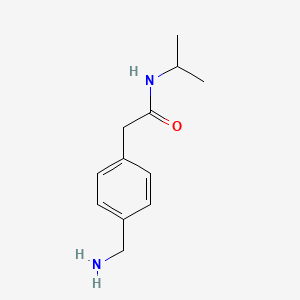
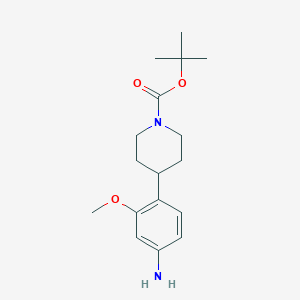
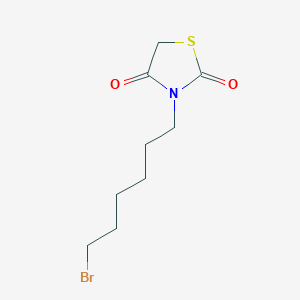
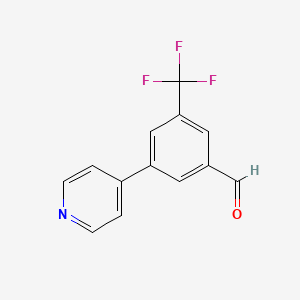
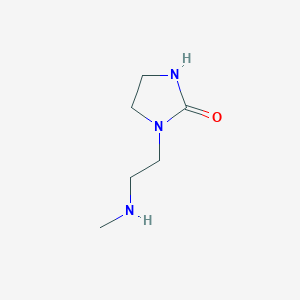
![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
